2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3OS/c1-12-6-2-5-9-17(12)23-18(14-10-25-11-16(14)22-23)21-19(24)13-7-3-4-8-15(13)20/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHHQWOELWHQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted thiophene and a hydrazine derivative, the cyclization can be induced by heating in the presence of a catalyst.
Amidation: The final step involves the formation of the benzamide group. This can be done by reacting the brominated thieno[3,4-c]pyrazole intermediate with an appropriate benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The thieno[3,4-c]pyrazole ring can participate in redox reactions, potentially altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could produce a variety of biaryl compounds.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- The thienopyrazole derivatives have shown promising antimicrobial properties. Studies indicate that compounds within this class can exhibit significant inhibition against various bacterial strains. For instance, derivatives similar to 2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been evaluated for their antibacterial activity using standard methods such as zone of inhibition assays .
-
Anticancer Properties :
- Research has highlighted the anticancer potential of thienopyrazole derivatives. The compound's ability to inhibit certain kinases involved in cancer cell proliferation has been documented. In vitro studies have demonstrated that derivatives can significantly reduce the viability of cancer cell lines such as HepG2 and A549 .
- Anti-inflammatory Effects :
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Thienopyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Bromination : The introduction of the bromine atom can be performed using brominating agents under controlled conditions.
- Amidation : The final step involves the formation of the amide bond with benzoyl chloride or similar reagents.
Case Studies
- Antimicrobial Evaluation : A study assessed various thienopyrazole derivatives against common bacterial pathogens. Compounds were screened for their minimum inhibitory concentrations (MIC), revealing that some exhibited potent activity comparable to standard antibiotics .
- Inhibition of Kinase Activity : Research focusing on kinase inhibitors highlighted that certain thienopyrazole derivatives significantly inhibited Aurora kinases, which are crucial in cancer cell cycle regulation. These findings suggest a pathway for developing targeted cancer therapies based on this compound class .
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thieno[3,4-c]pyrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Research Context and Limitations
- Structural Determination: Programs like SHELX (e.g., SHELXL, SHELXS) are widely used for crystallographic refinement of such compounds .
- Functional Studies: Evidence gaps exist regarding biological activity, photophysical properties, or material performance.
- Broader Applications : While conjugated polymers (e.g., thiophene derivatives) are prominent in organic electronics , direct links to the target compound’s applications remain speculative without experimental data.
Biological Activity
2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thienopyrazole class, characterized by a thieno[3,4-c]pyrazole core fused with a benzamide group. Its molecular formula is with a molecular weight of approximately 516.6 g/mol. The unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. These include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects against conditions such as leishmaniasis and malaria.
- Antioxidant Activity : Similar thienopyrazole compounds have demonstrated antioxidant properties, protecting cells from oxidative stress and reducing toxicity from harmful agents like 4-nonylphenol in aquatic organisms .
- Antimicrobial Effects : The thienopyrazole derivatives are reported to possess antimicrobial activities against various pathogens, making them candidates for further development in treating infections .
Antileishmanial and Antimalarial Properties
Research indicates that compounds within the thienopyrazole class exhibit significant antileishmanial and antimalarial activities. For instance, studies have shown that structural modifications can enhance their efficacy against these diseases.
Antioxidant Effects
In studies involving fish erythrocytes exposed to toxic substances, thienopyrazole derivatives were found to mitigate cellular damage caused by oxidative stress. This suggests potential applications in protecting aquatic life from environmental pollutants .
Anticancer Potential
Thienopyrazoles have also been explored for their anticancer properties. They have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the BRAF(V600E) mutation pathway .
Data Summary and Case Studies
| Biological Activity | Target | Reference |
|---|---|---|
| Antileishmanial | Leishmania spp. | |
| Antimalarial | Plasmodium spp. | |
| Antioxidant | Oxidative stress in fish | |
| Antimicrobial | Various pathogens | |
| Anticancer | BRAF(V600E), EGFR |
Case Study: Erythrocyte Protection
In a study assessing the protective effects of thienopyrazole compounds on fish erythrocytes exposed to 4-nonylphenol, significant reductions in cellular malformations were observed among treated groups compared to controls. This underscores the potential of these compounds as antioxidants in ecological applications .
Q & A
Q. What synthetic strategies are recommended for constructing the thieno[3,4-c]pyrazole core in this compound?
The core is typically synthesized via cyclocondensation of thiophene-3,4-diamine derivatives with diketones or ketoesters under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) is commonly used to facilitate cyclization . Subsequent bromination at the benzamide position can be achieved using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN as a catalyst) .
Q. Which spectroscopic techniques are essential for confirming the molecular structure?
- 1H/13C NMR : Aromatic protons in the o-tolyl group appear as a multiplet at δ 6.74–7.49 ppm, while the thieno[3,4-c]pyrazole protons resonate between δ 4.05–4.44 ppm . The amide proton (-NH) is typically observed at δ 8.08 ppm but may broaden due to hydrogen bonding .
- HRMS : Expected molecular ion [M+H]+ should match the calculated mass (e.g., ~418.9784 for similar brominated analogs) .
- FTIR : Key peaks include C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1614 cm⁻¹ .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Enzyme inhibition assays (e.g., kinase or protease targets) and antimicrobial susceptibility testing (MIC against Gram+/Gram- bacteria) are recommended. Structural analogs with bromine substituents show enhanced binding to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can researchers optimize low yields during the final amide coupling step?
- Catalyst Screening : Use coupling agents like HATU or EDCI/HOBt to improve efficiency .
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Temperature Control : Conduct reactions at 0–4°C to minimize racemization .
Q. What methodologies address contradictions in biological activity data across studies?
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC50 vs. reported EC50 discrepancies) .
- Metabolic Stability Tests : Assess compound degradation in liver microsomes, as bromine substituents may alter cytochrome P450 interactions .
- Co-crystallization Studies : Resolve target-binding ambiguities using X-ray diffraction .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Derivatization : Introduce electron-withdrawing groups (e.g., -NO2) at the benzamide para-position via Suzuki-Miyaura coupling .
- Bioisosteric Replacement : Replace the thiophene ring with furan or pyrrole to evaluate ring electronics on activity .
- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., halogen bonding with bromine) .
Q. What analytical approaches resolve overlapping signals in NMR spectra caused by rotameric equilibria?
- Variable-Temperature NMR : Perform experiments at 25°C and −40°C to slow conformational exchange and split merged peaks .
- 2D NMR (COSY, HSQC) : Assign protons unambiguously; cross-peaks between the o-tolyl methyl (δ 2.3–2.5 ppm) and adjacent aromatic protons are diagnostic .
Data Analysis & Computational Integration
Q. How should researchers reconcile discrepancies between experimental and computational logP values?
- Solvent Correction : Computational models (e.g., DFT) often assume gas-phase conditions. Apply implicit solvent models (e.g., COSMO-RS) to adjust predictions .
- Experimental Validation : Measure logP via shake-flask (octanol/water) and compare with HPLC-derived retention times .
Q. What strategies mitigate batch-to-batch variability in synthetic purity?
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression in real time .
- Purification Protocols : Employ orthogonal methods (e.g., silica gel chromatography followed by recrystallization from ethanol/water) .
Methodological Best Practices
Q. What controls are critical in biological assays to ensure compound stability?
- Negative Controls : Include DMSO-only wells to rule out solvent toxicity.
- Stability Checks : Pre-incubate the compound in assay buffer (37°C, 24 hrs) and re-analyze via LC-MS to detect degradation .
Q. How can computational chemistry guide the design of metabolically stable analogs?
- Metabolite Prediction : Use software like GLORY to identify vulnerable sites (e.g., benzylic positions for oxidation) .
- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) near metabolic hotspots to block enzyme access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
